molecular formula C16H30NiO4 B12645170 Dimethylhexanoic acid, nickel salt CAS No. 93983-68-7

Dimethylhexanoic acid, nickel salt

Katalognummer: B12645170
CAS-Nummer: 93983-68-7
Molekulargewicht: 345.10 g/mol
InChI-Schlüssel: FJOSQPRLIXFBGL-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is a nickel salt derivative of dimethylhexanoic acid and is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethylhexanoic acid, nickel salt typically involves the reaction of dimethylhexanoic acid with a nickel source under controlled conditions. One common method is the reaction of dimethylhexanoic acid with nickel acetate in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete formation of the nickel salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and controlled reaction environments are crucial to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylhexanoic acid, nickel salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include nickel oxide, metallic nickel, and substituted nickel compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dimethylhexanoic acid, nickel salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dimethylhexanoic acid, nickel salt involves its interaction with molecular targets such as enzymes and receptors. The nickel ion can coordinate with various ligands, influencing the activity of enzymes and other proteins. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in catalysis and materials science .

Eigenschaften

CAS-Nummer

93983-68-7

Molekularformel

C16H30NiO4

Molekulargewicht

345.10 g/mol

IUPAC-Name

2,2-dimethylhexanoate;nickel(2+)

InChI

InChI=1S/2C8H16O2.Ni/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2

InChI-Schlüssel

FJOSQPRLIXFBGL-UHFFFAOYSA-L

Kanonische SMILES

CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ni+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.